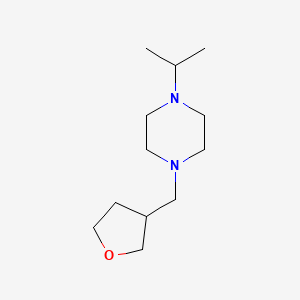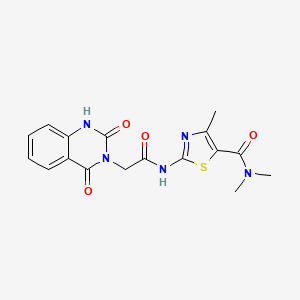
2-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinones, such as quinazolin-2,4-diones, and their corresponding 2-thioxo-quinazolin-4-ones, are compounds that have attracted the interest of organic chemists . They undergo several biological activities, such as carbonic anhydrase, COX-1/2, tyrosine kinase inhibitions, and antitumor activity .
Synthesis Analysis
A simple and efficient new synthetic method to obtain 3-substituted quinazolin-2,4-diones by the reaction of 3-substituted 2-thioxo-quinazolin-4-ones with sodamide under mild conditions was presented .Molecular Structure Analysis
The structure of the newly synthesized compounds was determined by infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis .Chemical Reactions Analysis
The oxidation of thiones into carbonyl compounds can be performed using different oxidative reagents . Potassium permanganate and lead tetra acetate were used to oxidize cyclic thiocarbonate into the corresponding carbonate . The oxidation of thioamide into the corresponding amides was achieved using manganese dioxide, ceric ammonium nitrate, and copper nitrate .Physical And Chemical Properties Analysis
The crystal structure of a related compound, 6-methyl-3-phenylquinazoline-2,4 (1H,3H)-dione, was determined . In the crystal cell, two identical conformers of the compound were found connected by intramolecular hydrogen bonds .Scientific Research Applications
Antimicrobial Activity
- Research has shown that derivatives of quinazolinone, a core structure related to the specified compound, exhibit significant antimicrobial activity. For instance, certain quinazolinone derivatives have been prepared and evaluated for their effectiveness against various microbial strains, displaying good activity compared to standard drugs (Patel & Shaikh, 2011).
Synthetic Methodologies
- The synthesis of quinazoline derivatives often involves multi-step reactions that can include the cyclization of amides and carboxylic acids, showcasing the chemical versatility and synthetic accessibility of these compounds (Bosch et al., 2011).
Antitumor and Antifungal Activities
- Quinazolinone derivatives have also been synthesized with the aim of evaluating their antitumor and antifungal activities. Some compounds have demonstrated promising results, indicating the potential of these molecules in the development of new therapeutic agents (Singh et al., 2010).
Analgesic Activity
- Further research into quinazolinone derivatives has explored their analgesic potential. Synthesis and biological testing of these compounds have led to the identification of molecules with notable analgesic effects, suggesting applications in pain management (Saad et al., 2011).
Anticonvulsant Activity
- The exploration of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl) derivatives has expanded into the assessment of their anticonvulsant activity. This research highlights the compound's potential in addressing convulsive disorders, with some derivatives showing significant efficacy in preclinical models (Kayal et al., 2019).
Future Directions
Due to the biological importance of quinazolin-2,4-diones and 2-thioxo-quinazolin-4-ones, their molecular structures are studied by spectroscopic and theoretical methods . This suggests that there is ongoing research in this area, and future studies may provide more information about your specific compound.
Properties
IUPAC Name |
2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-9-13(15(25)21(2)3)27-16(18-9)20-12(23)8-22-14(24)10-6-4-5-7-11(10)19-17(22)26/h4-7H,8H2,1-3H3,(H,19,26)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFLICBYQJHIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-isopropoxybenzyl)benzamide](/img/structure/B2766304.png)
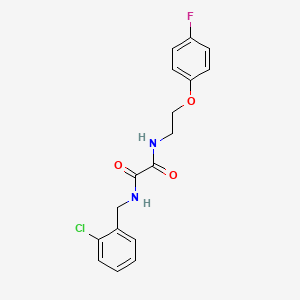
![3-(2-oxo-2-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766306.png)


![2,3-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2766309.png)
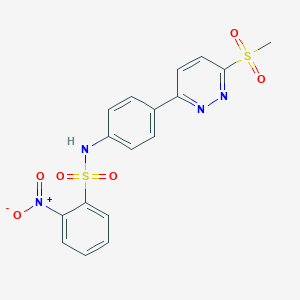
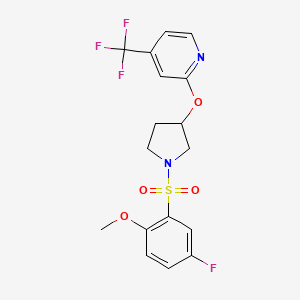
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2766313.png)
